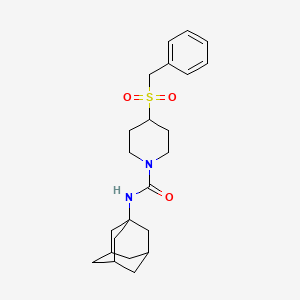

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of adamantan-1-yl derivatives with various reagents to yield compounds with potential antimicrobial and anti-proliferative activities. A notable method includes the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with aromatic aldehydes to produce thiosemicarbazones, which have displayed marked broad spectrum antibacterial activities and significant generalized anti-proliferative activity against tested cell lines (Al-Mutairi et al., 2019).

Molecular Structure Analysis

The molecular structure and crystallographic analysis of adamantan-1-yl derivatives reveal varied molecular conformations and intermolecular interactions, including hydrogen bonds. Such analyses highlight the role of different groups (e.g., nitro, bromo) on the molecular interactions and stability of compounds (Al-Mutairi et al., 2021).

Chemical Reactions and Properties

Research indicates the versatility of adamantan-1-yl derivatives in undergoing various chemical reactions, including cyclization and rearrangement, to form structurally diverse and biologically active compounds. These reactions underscore the compound's potential in generating chemotherapeutic agents with specific molecular targets (Shadrikova et al., 2020).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of adamantan-1-yl containing compounds, such as polyamide-imides, have been characterized. These materials exhibit good solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Liaw & Liaw, 2001).

Chemical Properties Analysis

Adamantan-1-yl derivatives have been explored for their chemical properties, particularly their role as inhibitors for various biological targets. These compounds exhibit a broad range of inhibitory potencies, with their structure-activity relationships offering insights into the design of potent inhibitors for specific enzymes or receptors (Khalid et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide and its derivatives have been explored in various scientific research contexts. One study focused on the synthesis and characterization of new polyamide-imides containing pendant adamantyl groups, showcasing the utility of adamantyl-containing compounds in creating materials with desirable thermal and mechanical properties (Liaw & Liaw, 2001).

Antimicrobial and Anti-Proliferative Activities

Research has been conducted on the synthesis of adamantyl derivatives, including those related to N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide, to evaluate their antimicrobial and anti-proliferative activities. These compounds have shown significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, indicating their potential in medical applications (Al-Mutairi et al., 2019).

Reactivity Properties and Adsorption Behavior

The reactivity properties and adsorption behavior of triazole derivatives containing the adamantyl group have been investigated using computational studies. These studies provide insights into the stability and interaction mechanisms of such compounds, which could be relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).

Anti-Dengue Virus Activity

Another study focused on the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives, aiming to assess their activity against the dengue virus. This research highlights the potential of such compounds in developing treatments for viral infections (Joubert et al., 2018).

Anti-Acetylcholinesterase Activity

The anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been explored, with certain compounds demonstrating potent inhibitory effects. This suggests potential applications in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Gastrointestinal Motility Enhancement

Benzamide derivatives, including those related to the compound of interest, have been synthesized and evaluated for their ability to enhance gastrointestinal motility. These findings indicate potential therapeutic uses in treating gastrointestinal disorders (Sonda et al., 2004).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.

Propiedades

IUPAC Name |

N-(1-adamantyl)-4-benzylsulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c26-22(24-23-13-18-10-19(14-23)12-20(11-18)15-23)25-8-6-21(7-9-25)29(27,28)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNVMNBZXBHRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)